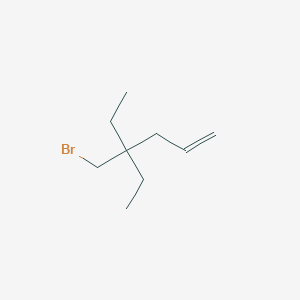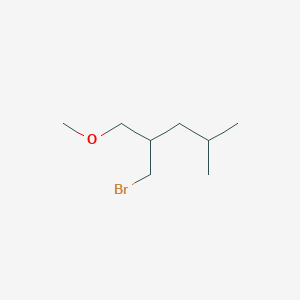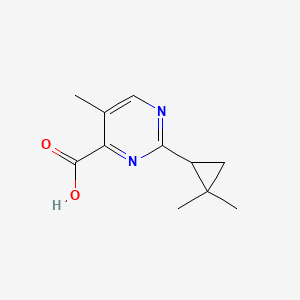
4-(Bromomethyl)-4-ethylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-ethylhex-1-ene is an organic compound with the molecular formula C9H17Br It is a derivative of hexene, where a bromomethyl group is attached to the fourth carbon atom, and an ethyl group is also attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylhex-1-ene typically involves the bromination of 4-ethylhex-1-ene. One common method is the free radical bromination, where 4-ethylhex-1-ene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-4-ethylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 4-(Hydroxymethyl)-4-ethylhex-1-ene, 4-(Cyanomethyl)-4-ethylhex-1-ene, or 4-(Aminomethyl)-4-ethylhex-1-ene.
Elimination: Formation of 4-ethylhex-1,3-diene.
Oxidation: Formation of 4-(Hydroxymethyl)-4-ethylhexanoic acid.
Applications De Recherche Scientifique
4-(Bromomethyl)-4-ethylhex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4-ethylhex-1-ene primarily involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-4-ethylhex-1-ene
- 4-(Iodomethyl)-4-ethylhex-1-ene
- 4-(Hydroxymethyl)-4-ethylhex-1-ene
Uniqueness
4-(Bromomethyl)-4-ethylhex-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
4-(bromomethyl)-4-ethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-8H2,2-3H3 |
Clé InChI |
BFZMGZAHCKDECS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)

![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)





